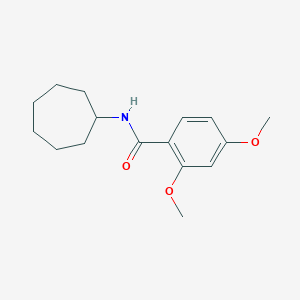

N-cycloheptyl-2,4-dimethoxybenzamide

Description

Benzamide derivatives with 2,4-dimethoxy substituents are widely studied due to their versatility in organic synthesis, catalytic applications, and biological activity. The core structure consists of a benzamide scaffold with methoxy groups at positions 2 and 4, which influence electronic properties and reactivity. Modifications to the N-substituent or additional functional groups enable diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36g/mol |

IUPAC Name |

N-cycloheptyl-2,4-dimethoxybenzamide |

InChI |

InChI=1S/C16H23NO3/c1-19-13-9-10-14(15(11-13)20-2)16(18)17-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H,17,18) |

InChI Key |

UJNGUUOZULFJAN-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)NC2CCCCCC2)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2CCCCCC2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 N,N-Diethyl-2,4-dimethoxybenzamide

- Structure : Diethylamine substituent on the benzamide nitrogen.

- Synthesis: Prepared via aminolysis of 2,4-dimethoxybenzoyl chloride with diethylamine .

- Characterization :

- Applications : Used in mechanistic studies of rhodium-catalyzed reactions .

2.2 N-(1,3-Benzothiazol-2-yl)-2,4-dimethoxybenzamide

- Structure : Benzothiazole ring attached to the benzamide nitrogen.

- Properties: Molecular Weight: 352.41 g/mol. CAS No.: 6224-34-6 .

- Applications: Potential biological activity inferred from structural similarity to benzothiazole-based pharmaceuticals .

2.3 N,4-Dimethoxy-2-(1-methyl-1H-indol-3-yl)benzamide (15c)

- Structure : Indole ring at position 2 and methoxy groups at positions 4 and N.

- Synthesis : Synthesized from N,4-dimethoxybenzamide (54) with 91% yield .

- Characterization :

- Significance : High yield suggests stability in indole-functionalized benzamides .

2.4 2-Chloro-3,4-dimethoxybenzamide

- Structure : Chlorine at position 2 and methoxy groups at 3 and 4.

- Characterization: Molecular Formula: C₉H₁₀ClNO₃. Mass Spectrometry: m/z 215.03 [M+H]⁺ .

- Differentiation: Chlorine substituent enhances electrophilicity compared to non-halogenated analogs .

2.5 N,4-Dimethoxybenzamide (3.1c)

- Structure : Methoxy groups at positions 4 and N.

- Properties :

- Applications : Intermediate in hydroamination studies .

Comparative Analysis Table

Key Findings and Trends

- Substituent Effects :

- Electron-Donating Groups (e.g., methoxy): Enhance stability and catalytic utility (e.g., N,N-diethyl analog) .

- Heterocyclic Attachments (e.g., indole, benzothiazole): Improve biological relevance and synthetic complexity .

- Halogenation (e.g., chlorine): Increases electrophilicity, altering reactivity pathways .

- Synthetic Yields : Indole-functionalized benzamides (e.g., 15c) achieve higher yields (91%) compared to simpler analogs, likely due to directing group effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.